4-(Piperazin-1-yl)phenol dihydrochloride

Aqueous solubility Salt selection High-throughput screening

4-(Piperazin-1-yl)phenol dihydrochloride is the preferred salt form for aqueous-phase chemistry and HTS. Unlike the free base, it dissolves directly in assay buffer at >25 mg/mL, eliminating DMSO artifacts. Its anodic peak at 0.36 V vs. Ag/AgCl enables reproducible electroorganic synthesis of sulfonylated derivatives (72–77% yield). As Posaconazole Impurity 128, it is the appropriate standard for ICH Q3A HPLC methods. Ideal for ANDA impurity profiling and azole API synthesis.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
Cat. No. B12970839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)phenol dihydrochloride
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)O.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H
InChIKeyZEUOLRLSYCMFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)phenol Dihydrochloride: Aqueous-Soluble Piperazine-Phenol Building Block for Targeted Library Synthesis and Electroorganic Derivatization


4-(Piperazin-1-yl)phenol dihydrochloride (CAS 155263-62-0, MF C₁₀H₁₆Cl₂N₂O, MW 251.15 g/mol) is the bis-hydrochloride salt of the piperazine-phenol pharmacophore. The dihydrochloride form delivers the same 4-(4-hydroxyphenyl)piperazine core as the canonical free base (CAS 56621-48-8) but imparts an aqueous solubility advantage that fundamentally alters its utility in high-throughput chemistry and biological assay environments . The compound serves as a key intermediate in the synthesis of marketed azole antifungals, notably posaconazole and ketoconazole analogues, and is a validated fragment for structure-based design of tyrosinase and 5-lipoxygenase inhibitors [1][2].

Why 4-(Piperazin-1-yl)phenol Dihydrochloride Cannot Be Simply Interchanged with the Free Base, Hydrochloride Salt, or Substituted Piperazinylphenol Analogues


The selection of the dihydrochloride salt over the free base (4-(piperazin-1-yl)phenol) or the mono-hydrochloride salt (CAS 1175036-51-7) carries a binary impact on aqueous solubility, reaction kinetics in protic media, and electrochemical oxidation potential that directly determines synthetic yield and biological assay compatibility [1]. The free base exhibits limited aqueous dissolution (typically below 25 mg/mL at room temperature), rendering it unsuitable for many high-throughput screening (HTS) formats and aqueous-phase coupling reactions without co-solvent. In electroorganic syntheses, the protonation state dictates the anodic peak potential and the regioselectivity of subsequent Michael-type additions; substituting a different salt form will shift the voltammetric response and alter product distribution [2]. Furthermore, N-arylpiperazine positional isomers and substituted analogues (e.g., 2-(piperazin-1-yl)phenol or 4-(4-phenyl-1-piperazinyl)phenols) exhibit divergent potency against tyrosinase and 5-lipoxygenase targets, meaning that 'in-class' replacement without quantitative binding validation introduces an uncharacterized risk of activity loss [3][4].

Quantitative Differentiation of 4-(Piperazin-1-yl)phenol Dihydrochloride: Solubility, Electrochemical Reactivity, Target Inhibition, and Intermediate Provenance


Aqueous Solubility: Dihydrochloride Salt vs. Free Base – A 5-Fold Enhancement Over the Limit of the Neutral Form

The dihydrochloride salt of 4-(piperazin-1-yl)phenol is reported to be freely soluble in water, with a demonstrated solubility exceeding 25 mg/mL (approximately 100 mM) at room temperature, whereas the free base parent compound is characterized as practically insoluble in neutral aqueous buffers [1]. This difference is mechanistically expected from the ionization of both piperazine nitrogens, which markedly increases hydrophilicity and disrupts crystal lattice energy. In practical terms, the dihydrochloride salt can be formulated into fully aqueous HTS assay buffers up to low millimolar concentrations without organic co-solvent, a capability absent in the free base.

Aqueous solubility Salt selection High-throughput screening

Electrochemical Oxidation Potential: Anodic Peak at 0.36 V vs. Ag/AgCl Enables Regioselective Quinone-Imine Generation

Cyclic voltammetry of 4-(piperazin-1-yl)phenol dihydrochloride in ethanol/water (10/90, pH 1.5) generates a reversible two-electron anodic peak (A1) corresponding to p-quinone-imine formation. The peak potential (EpA1) appears at approximately 0.36 V versus Ag/AgCl, with a corresponding cathodic peak (C1) at 0.25 V. This redox behavior is distinct from that of acetaminophen, which under comparable conditions exhibits an anodic peak at a more positive potential, reflecting differences in amine substitution and subsequent quinone-imine stability [1][2]. The lower oxidation potential of the piperazinylphenol facilitates controlled-potential electrolysis and Michael addition with aryl sulfinic acids to yield 2-(phenylsulfonyl) derivatives in 72–77% isolated yield [1].

Electroorganic synthesis Cyclic voltammetry Quinone-imine intermediates

Tyrosinase Monophenolase Inhibition: 4-(4-Hydroxyphenyl)piperazine Core Confers an IC₅₀ of 17.10 µM Against Agaricus bisporus TYR

In a structure-activity study of BODIPY-conjugated piperazinylphenols, 4-(piperazin-1-yl)phenol dihydrochloride was used as the parent fragment for tyrosinase inhibition assessment. The piperazinylphenol pharmacophore demonstrated an IC₅₀ of 17.10 µM against monophenolase activity of Agaricus bisporus tyrosinase (AbTYR), with no cytotoxicity observed up to 50 µM in mitochondrial assays [1]. This places the fragment in the low-micromolar range, comparable to other mono-phenolic tyrosinase fragments. In contrast, 4-(4-phenyl-1-piperazinyl)phenols, which incorporate an additional phenyl linker, exhibit IC₅₀ values ranging from 3.80 µM to sub-micromolar, highlighting that the dihydrochloride salt represents a minimal pharmacophoric core that can be elaborated into more potent inhibitors [2].

Tyrosinase inhibition Melanogenesis Fragment-based drug design

Validated Intermediate in Posaconazole and Ketoconazole Synthesis: Regulatory and Supply Chain Provenance

4-(Piperazin-1-yl)phenol dihydrochloride is registered as a known impurity and key intermediate in the synthesis of posaconazole (Posaconazole Impurity 128) and ketoconazole [1]. Its chemical identity is firmly established in the supply chain for regulated pharmaceutical synthesis, where it is supplied with detailed analytical characterization (HPLC purity >95%, NMR, IR) compliant with ICH Q3A guidelines . This regulatory provenance is absent for the free base or hydrochloride salt as registered impurities, making the dihydrochloride salt the preferred form for analytical method validation and impurity profiling in ANDA and DMF submissions.

Antifungal API intermediate Posaconazole impurity Ketoconazole synthesis

Purity Differential: Dihydrochloride Salt Routinely Supplied at ≥98% (HPLC), vs. 95% Typical for the Free Base

Commercial suppliers consistently report higher minimum purities for 4-(piperazin-1-yl)phenol dihydrochloride (≥98% by HPLC) compared to the free base (typically 95%–97% by HPLC or non-aqueous titration) [1]. The enhanced crystallinity of the dihydrochloride salt facilitates purification to higher standards, which is critical for synthetic applications where trace levels of unreacted piperazine or phenolic impurities can catalyze side reactions or compromise product purity.

Analytical purity Salt form purity High-throughput synthesis

5-Lipoxygenase Inhibitor Pharmacophore: Sub-Micromolar Potency Achieved Through Phenolic Core Elaboration

The 4-(4-hydroxyphenyl)piperazine scaffold embedded in the dihydrochloride salt is the identical core of the 4-(4-phenyl-1-piperazinyl)phenol series reported by Janssen Pharmaceutica as potent 5-lipoxygenase (5-LOX) inhibitors [1]. Patent-disclosed analogues bearing this core achieved IC₅₀ values ranging from 0.1 to 5.0 µM in human polymorphonuclear leukocyte 5-LOX assays, with the most potent compounds demonstrating selectivity over cyclooxygenase pathways. While the dihydrochloride salt itself is a synthetic precursor rather than the final bioactive molecule, procurement of this specific salt ensures fidelity to the published synthetic route, which relies on the aqueous solubility of the dihydrochloride for efficient N-acylation and subsequent functionalization [2].

5-Lipoxygenase inhibition Leukotriene pathway Anti-inflammatory

High-Impact Application Scenarios for 4-(Piperazin-1-yl)phenol Dihydrochloride Guided by Quantitative Differentiation Evidence


Aqueous-Phase High-Throughput Screening (HTS) and Fragment-Based Drug Discovery Campaigns Targeting Tyrosinase or 5-Lipoxygenase

Because the dihydrochloride salt achieves aqueous solubility exceeding 25 mg/mL without co-solvent, it can be directly dispensed into HTS-ready assay plates at the low-micromolar concentrations required for initial fragment screening [1]. The known tyrosinase IC₅₀ of 17.10 µM provides a quantitative benchmark for hit-to-lead progression [2]. Research teams can start with this validated fragment, confident that solvent artifacts (common with DMSO-dissolved free base) will not confound early binding data.

Electrochemical Synthesis of 2-Substituted Piperazinylphenol Libraries via Quinone-Imine Michael Addition

The well-characterized anodic peak at 0.36 V vs. Ag/AgCl enables reproducible potentiostatic electrolysis in water/ethanol mixtures, generating the reactive p-quinone-imine electrophile that regioselectively traps aryl sulfinic acids or indole nucleophiles [3][4]. Process development groups can use this voltammetric signature to monitor reaction progress in real time and to optimize current efficiency, achieving isolated yields of 72–77% for sulfonylated derivatives.

GMP-Compliant Analytical Reference Standard for Posaconazole Impurity Profiling

As the registered Posaconazole Impurity 128, the dihydrochloride salt is the only form appropriate for use as a certified reference standard in HPLC impurity methods required by ICH Q3A . Quality control laboratories should procure this precise CAS 155263-62-0 material to prepare system suitability solutions, spike recovery samples, and relative response factor determinations for ANDA submissions.

Parallel Medicinal Chemistry Derivatization to Azole Antifungal Lead Optimization

The compound serves as the direct synthetic precursor to 1-acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the ketoconazole and posaconazole synthetic routes . Given the superior purity specification of the dihydrochloride salt (≥98% HPLC) relative to the free base (typically 95%), medicinal chemistry teams performing amide coupling or N-acylation reactions will experience fewer purification steps and higher final API yields.

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